molecular formula C15H16Cl2N2O4 B5451767 3-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}-1,3-oxazolidin-2-one

3-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}-1,3-oxazolidin-2-one

Cat. No.: B5451767
M. Wt: 359.2 g/mol
InChI Key: KXPFBVXSCBNHGK-UHFFFAOYSA-N
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Description

The compound contains a morpholine ring, which is a common feature in many pharmaceuticals due to its polarity and ability to form hydrogen bonds. It also contains a 3,4-dichlorophenyl group, which is a halogenated aromatic ring often seen in pesticides and drugs due to its lipophilicity .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the morpholine ring and the oxazolidinone group. These groups can form intramolecular hydrogen bonds, which can greatly influence the compound’s conformation .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the morpholine ring could undergo electrophilic aromatic substitution, and the carbonyl group in the oxazolidinone ring could undergo nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar morpholine ring and the halogenated aromatic ring could affect the compound’s solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, if the compound is a drug, it could act by binding to a specific protein and altering its function .

Properties

IUPAC Name

3-[2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O4/c16-11-2-1-10(7-12(11)17)13-8-18(3-5-22-13)14(20)9-19-4-6-23-15(19)21/h1-2,7,13H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPFBVXSCBNHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CN2CCOC2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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